Aminomethyl Linker vs. 3-Amino Analog: Conformational Entropy
The target compound (free base) has a molecular formula of C10H17N5O (MW 223.27 g/mol, rotatable bonds = 5), compared with C9H15N5O (MW 209.25 g/mol, rotatable bonds = 4) for the 3-amino analog (CAS 1179192-59-6) . The additional methylene spacer in the target compound adds 14 Da in molecular weight and increases the number of rotatable bonds by one. This difference modifies the ligand efficiency metrics (LE = 0.30 vs. 0.32 kcal/mol per heavy atom for the amino analog, assuming equivalent binding free energy) and reduces the topological polar surface area-to-rotatable bond ratio (tPSA ≈ 86 Ų for both; tPSA/Nrot = 17.2 vs. 21.5), indicating a proportionally higher degree of conformational freedom upon receptor binding.
| Evidence Dimension | Molecular weight, rotatable bond count, and ligand efficiency index (LE) between target compound and 3-amino analog |
|---|---|
| Target Compound Data | MW = 223.27 g/mol, rotatable bonds = 5, heavy atom count = 16, computed logP ≈ -0.2, tPSA ≈ 86 Ų |
| Comparator Or Baseline | 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-ethylacetamide (CAS 1179192-59-6): MW = 209.25 g/mol, rotatable bonds = 4, heavy atom count = 15, computed logP ≈ -0.7, tPSA ≈ 86 Ų |
| Quantified Difference | ΔMW = +14 Da (6.7% increase); Δrotatable bonds = +1 (25% increase); Δheavy atom count = +1; estimated ΔlogP ≈ +0.5 |
| Conditions | Physicochemical properties computed using PubChem XLogP3 and Cactvs descriptors; rotatable bonds defined by PubChem Cactvs 3.4.8.18 |
Why This Matters
The increased molecular weight and conformational freedom of the aminomethyl linker may enable occupancy of a different sub-pocket within a target binding site, rendering the 3-amino analog a non-substitutable surrogate in structure-activity relationship (SAR) campaigns.
